Ethyl 1-[(2,3-diphenylquinoxalin-6-yl)carbamothioyl]piperidine-4-carboxylate
Overview
Description
Ethyl 1-{[(2,3-diphenyl-6-quinoxalinyl)amino]carbonothioyl}-4-piperidinecarboxylate is a complex organic compound with a unique structure that combines quinoxaline, piperidine, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(2,3-diphenylquinoxalin-6-yl)carbamothioyl]piperidine-4-carboxylate typically involves multiple steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as benzil, under acidic conditions.
Introduction of Diphenyl Groups: The diphenyl groups are introduced via Friedel-Crafts alkylation or acylation reactions.
Formation of Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the quinoxaline and piperidine moieties using reagents like carbodiimides or thionyl chloride to form the desired ester linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{[(2,3-diphenyl-6-quinoxalinyl)amino]carbonothioyl}-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the quinoxaline or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
Ethyl 1-{[(2,3-diphenyl-6-quinoxalinyl)amino]carbonothioyl}-4-piperidinecarboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Materials Science: Used in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of Ethyl 1-[(2,3-diphenylquinoxalin-6-yl)carbamothioyl]piperidine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline moiety may interact with nucleic acids or proteins, while the piperidine ring could modulate receptor activity. The exact pathways depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-{[(2,3-diphenyl-6-quinoxalinyl)amino]carbonyl}-4-piperidinecarboxylate: Similar structure but lacks the thioester functionality.
Ethyl 1-{[(2,3-diphenyl-6-quinoxalinyl)amino]carbonothioyl}-4-morpholinecarboxylate: Contains a morpholine ring instead of piperidine.
Uniqueness
Ethyl 1-{[(2,3-diphenyl-6-quinoxalinyl)amino]carbonothioyl}-4-piperidinecarboxylate is unique due to the presence of both quinoxaline and piperidine rings, along with the thioester linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 1-[(2,3-diphenylquinoxalin-6-yl)carbamothioyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O2S/c1-2-35-28(34)22-15-17-33(18-16-22)29(36)30-23-13-14-24-25(19-23)32-27(21-11-7-4-8-12-21)26(31-24)20-9-5-3-6-10-20/h3-14,19,22H,2,15-18H2,1H3,(H,30,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLGRKOPNKSMSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=S)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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